molecular formula C10H6F2N2O B1393685 5-(3,4-Difluorophenyl)pyrimidin-2-ol CAS No. 1111108-31-6

5-(3,4-Difluorophenyl)pyrimidin-2-ol

Cat. No.: B1393685
CAS No.: 1111108-31-6
M. Wt: 208.16 g/mol
InChI Key: GRCDXSLTKCZXJL-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)pyrimidin-2-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a 3,4-difluorophenyl group at the 5-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)pyrimidin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 2-chloropyrimidine.

    Nucleophilic Substitution: 3,4-Difluoroaniline undergoes nucleophilic substitution with 2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic or basic conditions to introduce the hydroxyl group at the 2-position of the pyrimidine ring.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and yield. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as converting the pyrimidine ring to a dihydropyrimidine using reducing agents like sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 5-(3,4-Difluorophenyl)pyrimidin-2-one.

    Reduction: 5-(3,4-Difluorophenyl)dihydropyrimidin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-Difluorophenyl)pyrimidin-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their potential to treat various diseases, including cancer and infectious diseases. The compound’s structural features allow it to bind to specific enzymes and receptors, making it a valuable lead compound in drug discovery.

Industry

Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(3,4-Difluorophenyl)pyrimidin-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the difluorophenyl group enhances its binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Difluorophenyl)pyrimidin-2-ol: Similar structure but with different fluorine substitution pattern.

    5-(3,4-Dichlorophenyl)pyrimidin-2-ol: Chlorine atoms instead of fluorine, affecting reactivity and biological activity.

    5-Phenylpyrimidin-2-ol: Lacks halogen substitution, leading to different chemical and biological properties.

Uniqueness

5-(3,4-Difluorophenyl)pyrimidin-2-ol is unique due to the specific positioning of the fluorine atoms, which influences its electronic properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required.

Properties

IUPAC Name

5-(3,4-difluorophenyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCDXSLTKCZXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686805
Record name 5-(3,4-Difluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-31-6
Record name 5-(3,4-Difluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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